molecular formula C9H15Br B2897994 2-(Bromomethyl)bicyclo[2.2.2]octane CAS No. 1850918-76-1

2-(Bromomethyl)bicyclo[2.2.2]octane

Cat. No.: B2897994
CAS No.: 1850918-76-1
M. Wt: 203.123
InChI Key: LKEJZWYPDGTEIK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)bicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C₉H₁₅Br (molecular weight: 203.12 g/mol). Its structure features a bromomethyl (-CH₂Br) substituent at the 2-position of the rigid bicyclo[2.2.2]octane framework, a structure known for its high symmetry and strain due to the fused cyclohexane rings. The SMILES notation is C1CC2CCC1CC2CBr, and its InChIKey is LKEJZWYPDGTEIK-UHFFFAOYSA-N .

This compound is primarily used as an intermediate in organic synthesis, particularly in alkylation reactions, owing to the electrophilic bromine atom.

Properties

IUPAC Name

2-(bromomethyl)bicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEJZWYPDGTEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850918-76-1
Record name 2-(bromomethyl)bicyclo[2.2.2]octane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)bicyclo[2.2.2]octane typically involves the bromination of bicyclo[2.2.2]octane derivatives. One common method is the radical bromination of bicyclo[2.2.2]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 2-(Bromomethyl)bicyclo[2.2.2]octane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)bicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)bicyclo[2.2.2]octane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Bicyclo[2.2.2]octane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3/LogP Key Features
2-(Bromomethyl)bicyclo[2.2.2]octane -CH₂Br at C2 C₉H₁₅Br 203.12 N/A High electrophilicity due to Br; rigid bicyclic core
2-Bromobicyclo[2.2.2]octane -Br at C2 C₈H₁₃Br 189.10 N/A Simpler structure; lower molecular weight
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane -CH₂Br and -CF₃ at C2 C₁₀H₁₄BrF₃ 271.12 4.8 Increased lipophilicity and steric bulk
1-(Bromomethyl)bicyclo[2.2.2]octane -CH₂Br at C1 C₉H₁₅Br 203.12 N/A Regioisomer; reactivity differs due to substituent position
Bicyclo[2.2.2]octane-2-carboxylic acid -COOH at C2 C₉H₁₂O₂ 168.19 1.8 Polar functional group enhances solubility

Physicochemical Properties

Solubility and Lipophilicity

  • Bicyclo[2.2.2]octane derivatives with oxygen (e.g., 2-oxabicyclo[2.2.2]octane) exhibit improved water solubility (e.g., 389 µM in Imatinib analogs) compared to non-oxygenated analogs (113 µM) .
  • Bromine substituents generally increase lipophilicity. For example, the trifluoromethyl-brominated derivative (XLogP3 = 4.8) is significantly more hydrophobic than the carboxylic acid analog (XLogP3 = 1.8) .
  • Substituent position affects logD values: 2-substituted bromomethyl derivatives likely have higher logD than 1-substituted regioisomers due to steric and electronic differences .

Reactivity

  • Electrophilic alkylation : The bromomethyl group in 2-(bromomethyl)bicyclo[2.2.2]octane makes it a potent alkylating agent, similar to 1-bromobicyclo[2.2.2]octane but with distinct regioselectivity .
  • Radical stability: Bicyclo[2.2.2]octane radicals (e.g., from selenophenyl esters) undergo strain-dependent rearrangements, but bromomethyl substituents may stabilize intermediates .

Biological Activity

The compound 2-(Bromomethyl)bicyclo[2.2.2]octane is a bicyclic organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-(Bromomethyl)bicyclo[2.2.2]octane features a bromomethyl group attached to the bicyclo[2.2.2]octane framework. This structural configuration allows for various nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Structural Features

Feature Description
Molecular Formula C10_{10}H15_{15}Br
Molecular Weight Approximately 215.14 g/mol
Bromomethyl Group Enhances reactivity and potential biological interactions

The biological activity of 2-(Bromomethyl)bicyclo[2.2.2]octane is primarily attributed to the reactivity of the bromomethyl group, which can participate in nucleophilic substitution reactions. This property allows the compound to interact with various biomolecules, potentially influencing their functions.

Antiparasitic Activity

Research has indicated that bicyclo[2.2.2]octane derivatives exhibit significant antiparasitic activities. For instance, studies have shown that certain derivatives possess antitrypanosomal and antimalarial properties:

  • Antitrypanosomal Activity : Some bicyclo[2.2.2]octan-2-one derivatives demonstrated IC50_{50} values below 0.3 µM against Trypanosoma brucei rhodesiense, indicating potent activity compared to standard treatments like suramine (IC50_{50} = 0.0075 µM) .
  • Antimalarial Activity : Compounds derived from bicyclo[2.2.2]octane showed promising antiplasmodial effects against resistant strains of Plasmodium falciparum, with IC50_{50} values ranging from 0.23 to 0.72 µM .

Potential Applications in Drug Development

The unique structure of 2-(Bromomethyl)bicyclo[2.2.2]octane positions it as a potential scaffold for drug development:

  • SARS-CoV-2 Inhibitors : Related bicyclo[2.2.2]octene compounds have been explored for their ability to inhibit the SARS-CoV-2 main protease, with some derivatives showing micromolar range inhibition .
  • Non-Covalent Binding : The rigid structure of bicyclo[2.2.2]octanes supports the design of non-covalent inhibitors, which could be used in therapeutic applications against viral infections .

Study 1: Synthesis and Evaluation of Bicyclo[2.2.2]octene Derivatives

A study focused on synthesizing fused bicyclo[2.2.2]octenes revealed their potential as non-covalent inhibitors for viral proteases, particularly SARS-CoV-2 . The research highlighted the effectiveness of specific derivatives in binding assays, providing insights into their structure-activity relationships.

Study 2: Antiprotozoal Activities

Another significant study evaluated a series of bicyclo[2.2.2]octan-2-imines and esters for their antiprotozoal activities against Trypanosoma and Plasmodium species . The findings underscored the importance of structural modifications in enhancing biological efficacy.

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